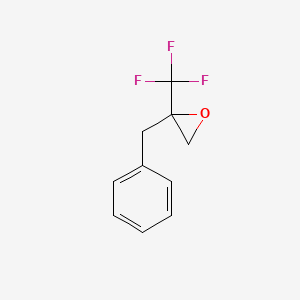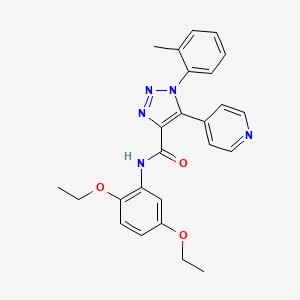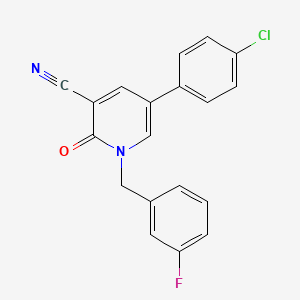
2-Benzyl-2-(trifluoromethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-2-(trifluoromethyl)oxirane is an organic compound characterized by the presence of a trifluoromethyl group and a benzyl group attached to an oxirane ring. This compound is notable for its unique chemical properties, which make it a valuable intermediate in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-(trifluoromethyl)oxirane typically involves the reaction of benzyl halides with trifluoromethyl-substituted epoxides. One common method includes the lithiation-borylation reaction, where 2-trifluoromethyl oxirane undergoes lithiation followed by borylation to yield the desired product . This method is advantageous due to its high stereospecificity and efficiency.
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, such as the reduction of 3-chloro-1,1,1-trifluoroacetone followed by treatment with a proton source . This method ensures high yield and purity, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzyl-2-(trifluoromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-2-(trifluoromethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Benzyl-2-(trifluoromethyl)oxirane involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that can modify proteins, nucleic acids, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
- 2-Benzyl-oxirane
- 2-(Phenylmethyl)oxirane
- 2-Benzyl-2-(chloromethyl)oxirane
Uniqueness: 2-Benzyl-2-(trifluoromethyl)oxirane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it more versatile in synthetic applications compared to its non-fluorinated counterparts .
Eigenschaften
IUPAC Name |
2-benzyl-2-(trifluoromethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9(7-14-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSRGZRERQNXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2723524.png)
![(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2723525.png)
![4-((2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2723526.png)
![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2723527.png)



![2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2723534.png)
![tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2723535.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2723537.png)


![3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid](/img/structure/B2723541.png)

